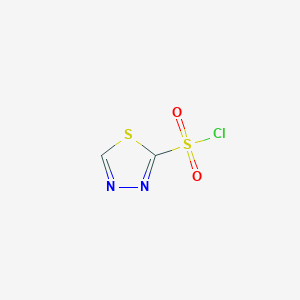![molecular formula C10H6N2S B1321663 Naphtho[2,3-c][1,2,5]thiadiazole CAS No. 91928-83-5](/img/structure/B1321663.png)
Naphtho[2,3-c][1,2,5]thiadiazole
Übersicht
Beschreibung
Naphtho[2,3-c][1,2,5]thiadiazole (NTD) is a compound that has garnered significant interest in the field of materials science, particularly due to its application in organic electronics such as polymer solar cells and dye-sensitized solar cells (DSSCs). The compound is characterized by its narrow-bandgap and π-conjugated system, which allows for efficient electron transport and light absorption . NTD derivatives have been shown to possess ambipolar transporting properties, making them suitable for use in various optoelectronic devices .
Synthesis Analysis
The synthesis of NTD and its derivatives often involves cross-coupling reactions, such as Suzuki coupling, which allows for the introduction of various substituents to tune the electronic properties of the material . A novel method for synthesizing benzothiazoles and naphtho[2,1-d]thiazoles from arylamines and elemental sulfur has been developed, which proceeds via double C-S bond formation through C-H bond functionalization . Additionally, a one-step synthesis protocol has been described for the conversion of heteroylthiosemicarbazides to naphtho[2,3-d]thiazoles and related compounds .
Molecular Structure Analysis
The molecular structure of NTD derivatives has been studied using techniques such as single-crystal X-ray diffraction. These studies reveal that the molecular geometry can significantly influence the electronic properties and intermolecular interactions of the compounds. For instance, the absence of a strong donor group in the molecular structure can suppress intermolecular dipole-dipole interaction and concentration quenching, which is beneficial for light-emitting applications .
Chemical Reactions Analysis
NTD compounds can undergo various chemical reactions, such as nitration, which yields nitro derivatives. These reactions can further modify the electronic properties of the compound. For example, nitration of NTD gives a 5-nitro derivative, and subsequent chlorination can lead to the formation of chloro-nitronaphtho[2,3-c][1,2,5]thiadiazole . These reactions demonstrate the reactivity of the NTD core and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of NTD derivatives are closely related to their molecular structure. These compounds exhibit high electron and hole mobilities, which are crucial for their performance in electronic devices . The introduction of different substituents can adjust the emission color and improve the film morphology and thermal stability of the compounds. The photophysical characterization of these materials indicates that they have high fluorescence quantum yields, which is advantageous for light-emitting applications . Additionally, some NTD derivatives have shown promising biological activity, including antifungal and antiviral properties .
Wissenschaftliche Forschungsanwendungen
Polymer Solar Cells
Naphtho[2,3-c][1,2,5]thiadiazole shows promising applications in polymer solar cells. A study demonstrated a novel narrow-bandgap π-conjugated polymer based on this compound for polymer solar cells, achieving remarkable power conversion efficiencies over 10% (Jin et al., 2016). Similarly, another study synthesized semiconducting copolymers using this compound, showing its potential as ambipolar or unipolar n-type polymers (Nakano et al., 2015).
Dye-Sensitized Solar Cells
Dipolar dyes incorporating Naphtho[2,3-c][1,2,5]thiadiazole have been used in dye-sensitized solar cells (DSSCs). The integration of this compound into the molecular frame of the dyes has been shown to extend electronic absorption and improve photovoltaic performance (Yen et al., 2016).
Organic Photovoltaics
Naphtho[2,3-c][1,2,5]thiadiazole-containing compounds have been explored as nonfullerene electron acceptors in organic photovoltaics. A study reported the design and synthesis of a compound combining this unit with fluorene-containing imide-annelated terminal units, showing high photovoltaic performance with a power conversion efficiency of 2.81% (Chatterjee et al., 2016).
Light-Harvesting Polymers
The compound has also been used in the synthesis of conjugated polymers for light-harvesting applications. A study synthesized a series of conjugated polymers using Naphtho[2,3-c][1,2,5]thiadiazole and benzodithiophene to investigate theeffects of side chain substitution on their electronic, morphological, and photovoltaic properties. The findings revealed that the light absorption and frontier energy levels of these polymers were significantly influenced by the side chains, impacting the performance of solar cells (Liu et al., 2015).
Covalent Organic Frameworks
In the field of covalent organic frameworks (COFs), naphtho[2,3-c][1,2,5]thiadiazole-based chromophores have been employed. A study reported the preparation of COFs using photoactive tetraaldehydes containing this compound. These COFs, with their isoreticular 2D dual porous structures, demonstrated high photocatalytic hydrogen production rates, indicating their potential in energy applications (Li et al., 2022).
Zukünftige Richtungen
NTD derivatives have been used as the sensitizers in dye-sensitized solar cells (DSSCs) . The best cell photovoltaic performance achieved 6.37 and 7.53% without and with chenodeoxycholic acid (CDCA) coadsorbent, respectively . This suggests that the careful choice of side-chains is necessary to fully optimize the photovoltaic materials and devices .
Eigenschaften
IUPAC Name |
benzo[f][2,1,3]benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFYNGAGLNSXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=NSN=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[2,3-c][1,2,5]thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)







